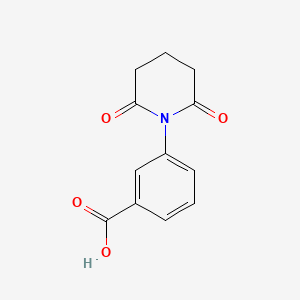

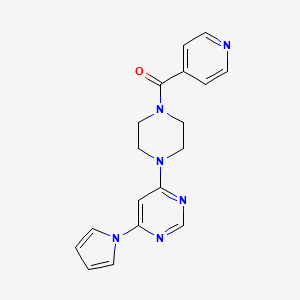

![molecular formula C9H4ClN3S2 B2514340 3-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzenecarbonitrile CAS No. 303146-09-0](/img/structure/B2514340.png)

3-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzenecarbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The molecule “3-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzenecarbonitrile” is a complex organic compound. It contains a total of 20 bonds, including 16 non-H bonds, 9 multiple bonds, 1 rotatable bond, 2 double bonds, 1 triple bond, and 6 aromatic bonds. The molecule also includes 1 five-membered ring, 1 six-membered ring, and 1 nitrile (aromatic) .

Synthesis Analysis

The synthesis of this compound involves the reaction of 2-, 3- and 4-aminopyridines with 4,5-dichloro-1,2,3-dithiazolium chloride (also known as Appel salt). This reaction leads to the formation of the dithiazolylideneamine in moderate to good yields (15–61%). The reaction is carried out in DCM (Dichloromethane) at 20 °C for 1 hour, followed by the addition of a base for 2 hours .Molecular Structure Analysis

The molecular structure of this compound is characterized by a planar configuration with considerable bond localization .Chemical Reactions Analysis

The thermolysis of several N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)pyridin-n-amines gives a mixture of thiazolopyridine-2-carbonitriles in low to moderate yields .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are determined using various techniques such as UV spectroscopy, IR spectroscopy, and C-NMR spectroscopy. The compound’s melting points are determined using a PolyTherm-A, Wagner & Munz, Koefler–Hotstage Microscope apparatus .Applications De Recherche Scientifique

Antitumor Activity

The 1,2,3-dithiazole ring in this compound has been associated with antitumor effects. Studies have shown that certain N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)anilines inhibit tumor growth . The precise mechanism remains an active area of investigation, but it likely involves interactions with enzymes related to serine proteases.

Antibacterial Properties

Researchers have explored the antibacterial potential of this compound. Its activity against bacterial pathogens suggests its utility in combating infections. Further studies are needed to elucidate the specific targets and mechanisms involved .

Antifungal Effects

The compound has demonstrated antifungal properties, making it a candidate for developing novel antifungal agents. Investigating its mode of action and potential synergies with existing antifungal drugs could lead to therapeutic breakthroughs .

Herbicidal Applications

Interest lies in using this compound as a herbicide. Its effects on plant growth and weed control warrant further investigation. Researchers aim to understand its selectivity, toxicity, and environmental impact .

Precursor for Heterocycles

N-aryldithiazolimines, including this compound, serve as valuable precursors for synthesizing other heterocyclic compounds. For instance:

- Thermolysis of N-aryldithiazolimines can yield benzothiazoles, benzimidazoles, thiazolopyridines, and benzoxazines .

- Transformations into acyclic functionalities, such as cyanothioformanilides and N-arylcyanoformimidoyl chlorides, offer diverse synthetic routes .

Thiazole-Containing Isothiazoles

By introducing a chlorine substituent at specific positions, researchers have achieved ring transformations to produce heteroazine-fused thiazole-2-carbonitriles. These derivatives exhibit interesting properties and may find applications in drug discovery and materials science .

Mécanisme D'action

Target of Action

The primary targets of 3-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzenecarbonitrile are enzymes that are structurally related to serine proteases . These enzymes play a crucial role in various biological processes, including digestion, immune response, blood clotting, and cell division .

Mode of Action

3-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzenecarbonitrile interacts with its targets by acting as an inhibitor . It binds to the active site of the enzyme, preventing the enzyme from catalyzing its substrate. This interaction results in the inhibition of the enzyme’s activity .

Biochemical Pathways

The inhibition of serine proteases by 3-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzenecarbonitrile affects several biochemical pathways. The exact pathways and their downstream effects depend on the specific serine protease that is inhibited .

Result of Action

The molecular and cellular effects of 3-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzenecarbonitrile’s action depend on the specific serine protease that is inhibited. In general, inhibition of serine proteases can lead to a decrease in the processes that these enzymes are involved in .

Propriétés

IUPAC Name |

3-[(4-chlorodithiazol-5-ylidene)amino]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4ClN3S2/c10-8-9(14-15-13-8)12-7-3-1-2-6(4-7)5-11/h1-4H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKOMGEKLHRCUSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N=C2C(=NSS2)Cl)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4ClN3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzenecarbonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(6-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)benzenesulfonamide](/img/no-structure.png)

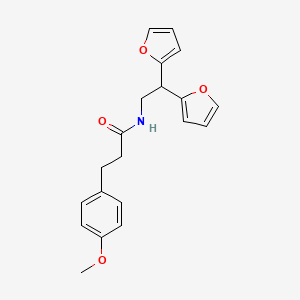

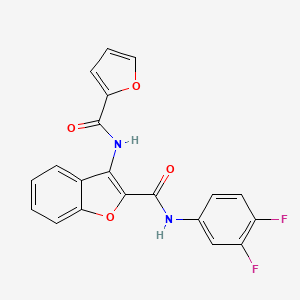

![5-bromo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furan-2-carboxamide](/img/structure/B2514263.png)

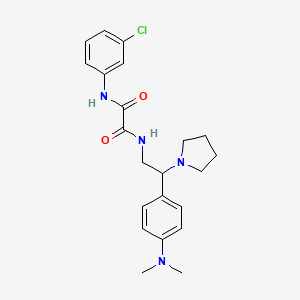

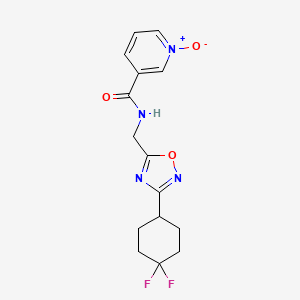

![1-(4-fluorobenzyl)-4-[5-(3-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one](/img/structure/B2514268.png)

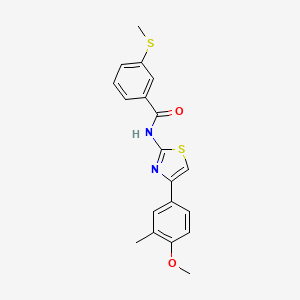

![N-(3,4-dimethylphenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2514271.png)

![2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-ethoxyphenyl)acetamide](/img/structure/B2514272.png)

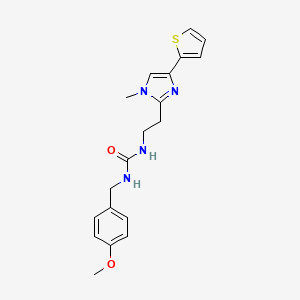

![(Z)-4-(N,N-diallylsulfamoyl)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2514274.png)